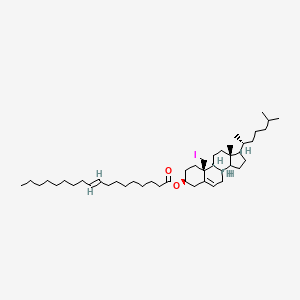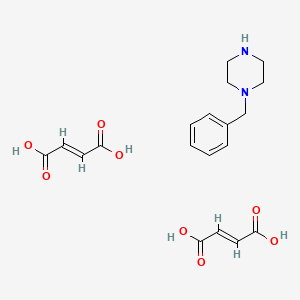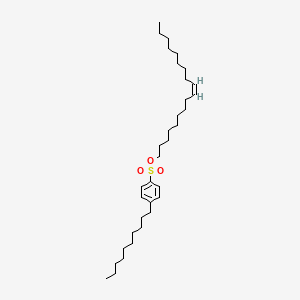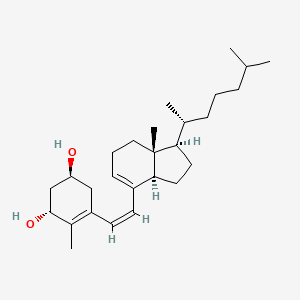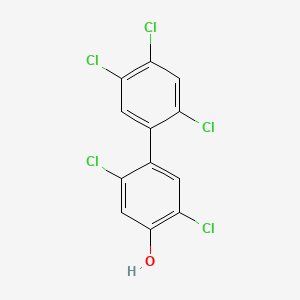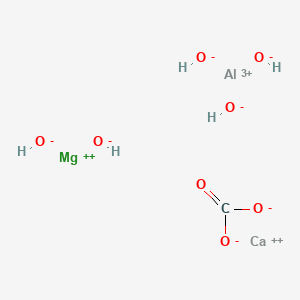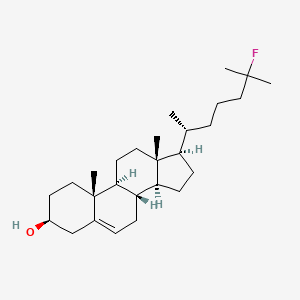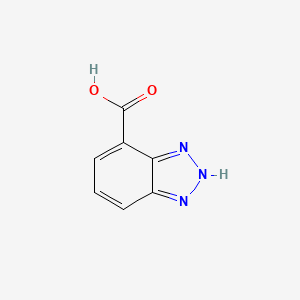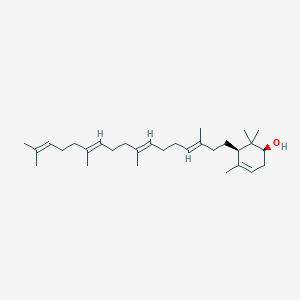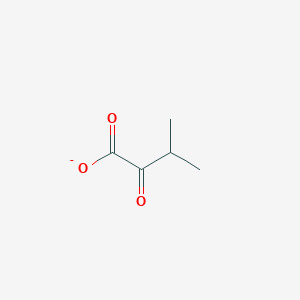
3-Methyl-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.
Applications De Recherche Scientifique
1. NMR Studies in Proteins
3-Methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of high molecular weight proteins. A study by Ayala et al. (2012) discusses an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach is designed to optimize magnetization transfer in large proteins between important structural probes and their corresponding backbone nuclei (Ayala et al., 2012).
2. Biosynthesis of Ethylene from Methionine
Billington, Golding, and Primrose (1979) identified 4-methylthio-2-oxobutanoate in culture fluids of various bacteria and fungi, suggesting its role as an intermediate in the biosynthesis of ethylene from methionine. Their research presents methods for identifying this compound using techniques like TLC, NMR, and mass spectroscopy (Billington, Golding & Primrose, 1979).
3. Thioacetalization Reagent
Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a derivative of 3-oxobutanoate, has been investigated as a nonthiolic, odorless, and practical thioacetalization reagent. Ran et al. (2005) demonstrated its effectiveness in converting a range of aldehydes and ketones into corresponding dithioacetals (Ran et al., 2005).
4. Synthesis of Chiral Intermediates
Studies have shown the synthesis of specific chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important component in the production of certain pharmaceuticals. Zhang Xingxian (2012) describes a synthesis process starting from L-aspartic acid, highlighting its potential in drug development (Zhang Xingxian, 2012).
5. Enantioselective Reduction by Fungi
Fungal species like Penicillium purpurogenum have been used to reduce ethyl 2-methyl 3-oxobutanoate to its corresponding alcohols. Iwamoto et al. (2000) observed a high diastereomer ratio and enantiomeric excess in these reductions, indicating the potential for precise stereochemical control in microbial reductions (Iwamoto et al., 2000).
Propriétés
Nom du produit |
3-Methyl-2-oxobutanoate |
|---|---|
Formule moléculaire |
C5H7O3- |
Poids moléculaire |
115.11 g/mol |
Nom IUPAC |
3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |
Clé InChI |
QHKABHOOEWYVLI-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-] |
Synonymes |
2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)
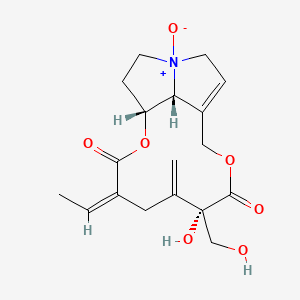

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
